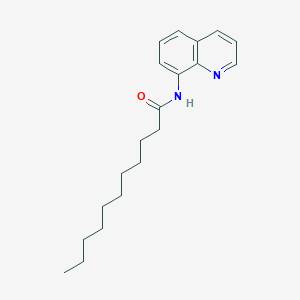

N-quinolin-8-ylundecanamide

CAS No.:

Cat. No.: VC1209208

Molecular Formula: C20H28N2O

Molecular Weight: 312.4g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N2O |

|---|---|

| Molecular Weight | 312.4g/mol |

| IUPAC Name | N-quinolin-8-ylundecanamide |

| Standard InChI | InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23) |

| Standard InChI Key | USAXVAJAGRDQNT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

| Canonical SMILES | CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |

Introduction

Structure and Chemical Properties

Molecular Structure

N-quinolin-8-ylundecanamide consists of an 8-aminoquinoline core with an undecanamide substituent attached to the amino group at position 8. The compound belongs to the broader class of quinoline derivatives and specifically to N-substituted 8-aminoquinolines . Its structure can be broken down into two key components:

-

The quinolin-8-yl group: A bicyclic aromatic structure comprising a benzene ring fused with a pyridine ring, with the attachment point at position 8

-

The undecanamide group: An 11-carbon fatty acid amide chain attached to the quinoline nitrogen

Physicochemical Properties

While specific experimental data on N-quinolin-8-ylundecanamide is limited, its properties can be inferred based on its structure and similar compounds. The compound likely exhibits:

-

Moderate to low water solubility due to its long aliphatic chain

-

Good solubility in organic solvents such as dichloromethane, chloroform, and ethanol

-

Amphiphilic character due to its polar quinoline head group and nonpolar undecyl tail

-

Potential for metal chelation through the quinoline nitrogen atoms

Structural Comparison with Related Compounds

Table 1: Comparison of N-quinolin-8-ylundecanamide with Related Compounds

Synthesis Approaches

Direct Acylation Method

The most straightforward approach would involve the direct acylation of 8-aminoquinoline with undecanoyl chloride or undecanoic acid:

-

Reaction of 8-aminoquinoline with undecanoyl chloride in the presence of a base (triethylamine or DIPEA)

-

Alternative coupling using undecanoic acid with coupling reagents such as DCC, EDC/HOBt, or HATU

Carbamate Intermediate Method

Based on the synthesis of related compounds, a trichloroethyl carbamate intermediate method could be employed:

-

Formation of 2,2,2-trichloroethyl quinolin-8-ylcarbamate using 2,2,2-trichloroethyl carbonochloridate

-

Subsequent reaction with an appropriate undecylamine derivative in the presence of a base such as DBU

Synthetic Challenges

The synthesis of N-quinolin-8-ylundecanamide may present several challenges:

-

Regioselectivity: Ensuring reaction occurs specifically at the 8-amino position

-

Potential side reactions due to the nucleophilic nitrogen in the quinoline ring

-

Purification challenges due to the amphiphilic nature of the product

Research Status and Future Directions

Current Research Limitations

Research on N-quinolin-8-ylundecanamide appears to be limited based on available literature. Key limitations include:

-

Lack of comprehensive physicochemical characterization data

-

Limited understanding of synthetic optimization

-

Minimal exploration of biological activities and structure-activity relationships

-

Absence of toxicological and pharmacokinetic profiles

Promising Research Directions

Several research directions could enhance our understanding of N-quinolin-8-ylundecanamide:

Structural Modifications

Table 2: Potential Structural Modifications and Expected Effects

| Modification | Description | Expected Effect |

|---|---|---|

| Chain length variation | Shorter or longer aliphatic chains | Altered lipophilicity, membrane interaction |

| Functionalized chains | Introduction of functional groups in the aliphatic chain | Modified reactivity, solubility, bioactivity |

| Quinoline substitution | Addition of functional groups to the quinoline ring | Altered electronic properties, binding affinity |

| Linkage modification | Replacement of amide bond with other linkages | Changed stability, conformational flexibility |

Biological Evaluation

Based on the properties of related compounds, biological evaluation of N-quinolin-8-ylundecanamide could focus on:

-

Antimicrobial activity, particularly against resistant pathogens

-

Anticancer potential through various mechanisms

-

Neuroprotective effects through metal chelation

-

Anti-inflammatory and immunomodulatory properties

Material Science Investigations

Future research could explore:

-

Self-assembly behavior and supramolecular structures

-

Metal complex formation and coordination chemistry

-

Surface-active properties and interfacial phenomena

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume